1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene
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Overview
Description
1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C16H24. It is a derivative of benzene, featuring a cyclopentyl group attached to a propyl chain, which is further substituted with two methyl groups on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with 3-cyclopentylpropyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, cyclopentylmagnesium bromide, can be reacted with 2,4-dimethylbenzene carboxaldehyde to form the desired compound after subsequent reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert the compound into its corresponding alkane or cycloalkane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, such as nitro, halogen, or sulfonic acid groups, using reagents like nitric acid (HNO3), halogens (Br2, Cl2), or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: HNO3, H2SO4, Br2, Cl2, FeBr3 or AlCl3 catalyst.
Major Products Formed:
Oxidation: this compound-1,2,4-triol, this compound-1,2,4-dione, 1-(3-Cyclopentylpropyl)-2,4-dimethylbenzoic acid.
Reduction: 1-(3-Cyclopentylpropyl)-2,4-dimethylcyclohexane.
Substitution: 1-(3-Cyclopentylpropyl)-2,4-dimethylbenzenesulfonic acid, 1-(3-Cyclopentylpropyl)-2,4-dimethylnitrobenzene.
Scientific Research Applications
1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Cyclopentylpropyl)-2,4-dimethylbenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
1-(3-Cyclopentylpropyl)benzene: Lacks the methyl groups on the benzene ring.
2,4-Dimethylbenzene: Lacks the cyclopentylpropyl group.
1-(3-Propylpropyl)benzene: Has a different alkyl group attached to the benzene ring.
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Properties
Molecular Formula |
C16H24 |
---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1-(3-cyclopentylpropyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H24/c1-13-10-11-16(14(2)12-13)9-5-8-15-6-3-4-7-15/h10-12,15H,3-9H2,1-2H3 |
InChI Key |
URGRLTXFYHIKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCC2CCCC2)C |
Origin of Product |
United States |
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